molecular formula C8H10N2S B3385396 4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine CAS No. 630119-07-2

4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B3385396
CAS No.: 630119-07-2
M. Wt: 166.25 g/mol
InChI Key: KHXBVICOCXKUMW-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both a thiazole ring and a tetrahydropyridine ring. The thiazole ring is known for its aromaticity and the presence of sulfur and nitrogen atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of thiazole derivatives with tetrahydropyridine precursors. One common method involves the use of a three-component reaction, where phenyl acetylene, N-bromosuccinimide, and thiourea are reacted in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects . For example, the compound may inhibit specific enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both a thiazole ring and a tetrahydropyridine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1,5-6,9H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXBVICOCXKUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582427
Record name 4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630119-07-2
Record name 4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 3
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 4
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 5
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine

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